molecular formula C14H17N3O5S2 B3006577 methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797091-73-6

methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B3006577
CAS RN: 1797091-73-6
M. Wt: 371.43
InChI Key: OVKBRLCGUVOEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate, is a complex organic molecule that appears to be a derivative of thiophene carboxylate with additional functional groups attached to it. The molecule includes a pyrazole ring, which is a common motif in pharmaceuticals, and a tetrahydropyran ring, which is often seen in natural products and can influence the molecule's solubility and bioactivity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in the literature. For instance, the synthesis of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates involves the interaction of C-(2,4,6-trinitrophenyl)-N-arylazomethines with methyl thioglycolate in the presence of K2CO3 in MeCN. This reaction leads to the substitution of the ortho-NO2 group by the SCH2CO2Me fragment, followed by intramolecular cyclization and dehydrogenation to form the final product . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was found to have a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural details are crucial for understanding the interaction of the molecule with biological targets and its potential pharmacological effects.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can vary significantly depending on the substituents present on the molecule. The literature provides insights into the reactivity of similar compounds, such as the elimination of hetarylamine observed in the synthesis of certain thiophene derivatives . Understanding the chemical reactions that these compounds can undergo is essential for predicting their behavior in biological systems and their potential as drug candidates.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the non-linear optical properties of thiophene derivatives can be of interest for materials science applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene derivatives, including those related to the compound , involves innovative methods to create highly substituted molecules with potential for further chemical modification and application. One approach includes a one-pot synthesis strategy for tetrasubstituted thiophenes through a [3+2] annulation strategy, highlighting the efficiency of creating complex thiophene structures (Sahu et al., 2015). Similarly, heterocyclic syntheses with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the versatility of thiophene derivatives in forming polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, further expanding the chemical utility of thiophene-based compounds (Mohareb et al., 2004).

Catalytic Applications

The catalytic properties of thiophene derivatives are also of interest, with studies on their complexes with metals such as platinum(II) and palladium(II) revealing insights into their structural features and potential applications in catalysis. The ligand-controlled synthesis of pyrazole-4-carboxylates and benzo[b]thiophene-3-carboxylates, for example, showcases the ability to switch between reaction outcomes through simple changes in ligands, demonstrating the versatility of thiophene derivatives in synthetic chemistry (Dhage et al., 2014).

Biological and Material Science Applications

Beyond synthesis and catalysis, thiophene derivatives exhibit potential in biological and materials science applications. For instance, the synthesis and characterization of novel heterocyclic compounds containing a sulfonamido moiety, including thiophene derivatives, have shown promise as antibacterial agents (Azab et al., 2013). Additionally, the development of organo solid acids with urea moiety, incorporating thiophene, for green chemistry applications underlines the role of thiophene derivatives in advancing sustainable chemical practices (Zolfigol et al., 2015).

properties

IUPAC Name

methyl 3-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-21-14(18)13-12(4-7-23-13)24(19,20)16-10-8-15-17(9-10)11-2-5-22-6-3-11/h4,7-9,11,16H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBRLCGUVOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.